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Compound of Interest

Compound Name: 4-Chromanol

Cat. No.: B072512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chromanol (CAS No. 1481-93-2), a heterocyclic compound of interest in medicinal chemistry

and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their

acquisition, to support compound identification, characterization, and further research and

development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 4-Chromanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Chromanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b072512?utm_src=pdf-interest
https://www.benchchem.com/product/b072512?utm_src=pdf-body
https://www.benchchem.com/product/b072512?utm_src=pdf-body
https://www.benchchem.com/product/b072512?utm_src=pdf-body
https://www.benchchem.com/product/b072512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.18 d 7.6 1 H-5

6.87 t 7.6 1 H-7

6.80 t 7.6 1 H-6

6.74 d 7.6 1 H-8

4.77 t 4.4 1 H-4

4.31 ddd 11.0, 5.4, 3.4 1 H-2a

4.22 ddd 11.0, 8.8, 3.4 1 H-2b

2.80 s - 1 OH

2.14 m - 1 H-3a

2.02 m - 1 H-3b

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 4-Chromanol
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Chemical Shift (δ) ppm Carbon Atom Assignment

154.5 C-8a

129.8 C-5

127.4 C-7

121.5 C-4a

120.8 C-6

117.1 C-8

65.1 C-4

63.8 C-2

31.1 C-3

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-Chromanol

Wavenumber (cm⁻¹) Intensity Assignment

3350 Strong, Broad O-H stretch (alcohol)

3020 Medium C-H stretch (aromatic)

2920 Medium C-H stretch (aliphatic)

1580, 1480, 1450 Medium-Strong C=C stretch (aromatic ring)

1230 Strong C-O stretch (aryl ether)

1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for 4-Chromanol
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m/z Relative Intensity (%)
Putative Fragment
Assignment

150 100 [M]⁺ (Molecular Ion)

132 30 [M - H₂O]⁺

121 80 [M - CHO]⁺

107 40 [M - C₂H₃O]⁺

91 35 [C₇H₇]⁺

77 25 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Chromanol (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR)

is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The

sample is placed in a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of, for example, 400 MHz. A standard pulse sequence is used with a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer,

operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence

is utilized to simplify the spectrum to single lines for each unique carbon atom. The solvent

signal (CDCl₃ at δ = 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy
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The IR spectrum of solid 4-Chromanol is obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. A small amount of

the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is

recorded over the range of 4000-400 cm⁻¹, and a background spectrum of a pure KBr pellet is

subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)
The mass spectrum of 4-Chromanol is acquired using a Gas Chromatography-Mass

Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated

from the solvent and any impurities on a capillary column (e.g., a non-polar

polydimethylsiloxane column). The separated compound then enters the mass spectrometer.

Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on

their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for spectroscopic analysis.
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Spectroscopic Techniques
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Chromanol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072512#spectroscopic-data-nmr-ir-ms-of-4-
chromanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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